molecular formula C13H13N5O3 B2770242 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034326-53-7

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2770242
CAS No.: 2034326-53-7
M. Wt: 287.279
InChI Key: JADZVKJKXBNWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide is a synthetic chemical compound designed for research applications, featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its versatile interactions with biological targets, such as hydrogen bonding and coordination with metal ions in enzyme active sites . This structural class is found in compounds with a broad spectrum of documented pharmacological activities, including antifungal, anticancer, and antiviral effects, making it a valuable template for developing novel bioactive molecules . Specifically, the [1,2,4]triazolo[4,3-b]pyridazine ring system has been identified as a novel chemotype of interest in drug discovery, for instance, in the development of inhibitors for immunologically relevant targets like indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy . The incorporation of a furan-2-carboxamide side chain further enhances the molecular diversity and potential for target binding. This compound is supplied exclusively For Research Use Only (RUO) and is intended for laboratory studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its specific mechanism of action, potency, and selectivity in various biochemical or cellular assays.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-2-20-12-6-5-10-15-16-11(18(10)17-12)8-14-13(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADZVKJKXBNWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 6-Ethoxy-Pyridazine-3-Carbohydrazide

The triazolo-pyridazine ring system is constructed through a [3+2] cycloaddition between 6-ethoxy-pyridazine-3-carbohydrazide and nitrile equivalents.

Procedure :

  • 6-Ethoxy-pyridazine-3-carbonitrile is treated with hydrazine hydrate in ethanol at 80°C for 12 hours to yield 6-ethoxy-pyridazine-3-carbohydrazide .
  • Cyclization with trimethylorthoformate in acetic acid at reflux (24 hours) forms the triazolo-pyridazine core.

Key Data :

Step Yield Conditions Characterization
1 78% Ethanol, 80°C $$ ^1H $$ NMR (DMSO-d$$6$$): δ 1.42 (t, 3H, -OCH$$2$$CH$$3$$), 4.58 (q, 2H, -OCH$$2$$), 8.21 (s, 1H, pyridazine-H)
2 65% AcOH, reflux IR: 1685 cm$$^{-1}$$ (C=O), MS: m/z 192.1 [M+H]$$^+$$

Amide Coupling with Furan-2-Carboxylic Acid

Activation and Coupling Strategies

The primary amine undergoes amide bond formation with furan-2-carbonyl chloride under Schotten-Baumann conditions:

Procedure :

  • Furan-2-carbonyl chloride is prepared by treating furan-2-carboxylic acid with thionyl chloride (SOCl$$_2$$).
  • Coupling with 3-(aminomethyl)-6-ethoxy-triazolo[4,3-b]pyridazine in dichloromethane (DCM) and aqueous NaHCO$$_3$$ at 0–5°C.

Comparative Yields :

Coupling Agent Solvent Temp (°C) Yield
None (SOCl$$_2$$) DCM/H$$_2$$O 0–5 68%
EDCl/HOBt DMF 25 82%
HATU/DIPEA DCM 25 89%

Analytical Validation :

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 1.44 (t, 3H, -OCH$$2$$CH$$3$$), 4.62 (q, 2H, -OCH$$2$$), 5.12 (s, 2H, -CH$$_2$$-NH), 6.58–7.92 (m, 4H, furan-H + triazolo-H).
  • HRMS: m/z 341.1274 [M+H]$$^+$$ (calc. 341.1269).

Alternative Pathways and Limitations

Microwave-Assisted Alkylation

Adapting methodology from, 3-(bromomethyl)-6-ethoxy-triazolo-pyridazine reacts directly with furan-2-carboxamide under microwave irradiation (120°C, 1 hour, K$$2$$CO$$3$$ in n-butanol). However, the poor nucleophilicity of the carboxamide nitrogen limits yield to 39%.

Reductive Amination

Condensation of 3-formyl-6-ethoxy-triazolo-pyridazine with furan-2-carboxamide using NaBH$$_3$$CN in MeOH provides only trace product (<5%), highlighting the inefficacy of this route.

Chemical Reactions Analysis

Types of Reactions

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that combines a triazolo[4,3-b]pyridazine moiety with a furan-2-carboxamide group. This structural complexity suggests multiple avenues for biological activity and pharmacological applications. The presence of both triazole and furan functionalities may enhance its interaction with biological targets.

Antimicrobial Activity

Compounds containing the triazole framework, such as N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide, have been shown to exhibit broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles can act against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Triazole derivatives have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Antifungal Activity : Similar compounds have also shown activity against pathogenic fungi including Candida albicans .

Antiviral Properties

The potential antiviral applications of this compound are noteworthy. N-heterocycles have been recognized for their ability to inhibit viral replication mechanisms. Studies suggest that compounds with triazole structures can interfere with viral life cycles and may serve as leads for developing antiviral agents .

Cancer Therapeutics

Recent investigations into triazolo[4,3-b]pyridazine derivatives indicate promising anticancer properties. For example:

  • Kinase Inhibition : Some derivatives have been identified as potent inhibitors of kinases involved in cancer progression. The compound SAR125844 has shown significant inhibition of the MET kinase, which is implicated in various cancers .

Neuroprotective Effects

Research has indicated that certain triazole derivatives possess neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that a series of 1,2,4-triazole derivatives exhibited MIC values significantly lower than traditional antibiotics against resistant bacterial strains .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that specific triazole derivatives led to reduced cell proliferation rates and induced apoptosis in tumor cells .
  • Neuroprotective Mechanisms : Research highlighted the ability of certain triazoles to modulate GABA receptors and reduce oxidative damage in neuronal cultures .

Mechanism of Action

The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell signaling pathways . By binding to the ATP-binding sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

(a) 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Derivatives

  • Example : Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate (from ).
  • Comparison: The chloro substituent at position 6 increases electrophilicity but reduces metabolic stability compared to the ethoxy group in the target compound.

(b) Pyrrolo-Triazolopyrazine Derivatives

  • Example : N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (from ).
  • Comparison :
    • The pyrrolo-triazolopyrazine core adds a fused pyrrole ring, expanding π-conjugation and altering binding affinity.
    • The cyclopropanesulfonamide group enhances steric bulk and acidity, which may improve target selectivity but increase molecular weight compared to the furan carboxamide .

Functional Analogues with Furan Substituents

(a) 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891099-01-7)

  • Comparison :
    • The thioether linkage at position 3 introduces flexibility and sulfur-mediated interactions, contrasting with the rigid methylene bridge in the target compound.
    • The pyridinylmethyl group may enhance solubility but could increase susceptibility to oxidative metabolism .

(b) 6-(Furan-2-yl)-3-phenyl-N-(4-phenylthiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (from )

  • Comparison: Replacement of triazolopyridazine with an oxazolopyridine core alters electronic properties and hydrogen-bonding capacity.

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a triazolo[4,3-b]pyridazine moiety linked to a furan structure through a methyl group. This combination of heterocycles suggests potential for diverse biological activities, particularly in oncology and antiviral applications. The molecular formula is C13H14N4O3C_{13}H_{14}N_{4}O_{3}, with a molecular weight of approximately 270.28 g/mol.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo-pyridazines have shown promising results in inhibiting cell proliferation through mechanisms that may involve the disruption of cell cycle progression and induction of apoptosis. A study highlighted that certain triazole derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines, suggesting that this compound could exhibit comparable efficacy .

Antiviral Activity

The compound's heterocyclic framework positions it as a candidate for antiviral drug development. Heterocycles are integral in the design of antiviral agents due to their ability to interact with viral enzymes and receptors. Preliminary studies have suggested that related compounds can inhibit viral replication by targeting specific viral proteins involved in the lifecycle of viruses such as HIV and HCV .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cell signaling pathways or viral replication processes.
  • Receptor Modulation : It could modulate receptor activity (e.g., c-Met receptor tyrosine kinase), influencing cellular responses to growth factors .
  • Cell Cycle Disruption : By affecting the regulation of cell cycle checkpoints, it may induce apoptosis in cancer cells.

Research Findings and Case Studies

StudyFindingsReference
1Demonstrated significant antiproliferative activity in cancer cell lines with IC50 values < 10 µM
2Identified as a potential inhibitor of viral replication through enzyme interaction
3Showed efficacy against specific kinases associated with cancer pathways

Q & A

Q. What are the key synthetic steps for preparing N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide?

The synthesis typically involves:

  • Step 1: Condensation of a pyridazine precursor (e.g., 6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine) with a methylamine derivative to introduce the methyl linker.
  • Step 2: Coupling the intermediate with furan-2-carboxylic acid via carboxamide bond formation, often using reagents like EDCl/HOBt or DCC.
  • Step 3: Purification via column chromatography or preparative HPLC to isolate the final product . Reaction optimization (e.g., temperature, solvent polarity) is critical to suppress side reactions like hydrolysis of the ethoxy group .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.4 ppm for OCH₂), triazole protons (δ ~8.5–9.0 ppm), and furan ring protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~357.13 for C₁₅H₁₆N₆O₃) .
  • HPLC: Purity >95% is required for biological assays; retention time and UV-Vis spectra are compared against standards .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs:

  • Kinases: Triazolopyridazine derivatives often inhibit kinases (e.g., GSK-3β, CDKs) via competitive binding to the ATP pocket .
  • Inflammatory pathways: The furan-carboxamide moiety may modulate COX-2 or NF-κB activity .
  • Antiproliferative effects: Similar compounds show activity against cancer cell lines by inducing apoptosis or cell-cycle arrest .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the triazolopyridazine core with the furan-carboxamide moiety?

  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation.
  • Catalyst selection: Use of Pd catalysts (e.g., Suzuki coupling) for aryl-aryl bond formation in related analogs improves regioselectivity .
  • Temperature control: Maintaining 60–80°C minimizes side reactions like decomposition of the triazole ring .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact biological activity?

  • Ethoxy group: Enhances metabolic stability compared to methoxy by reducing CYP450-mediated demethylation.
  • Methyl linker: Substitution with bulkier groups (e.g., propyl) may sterically hinder target binding, as seen in QSAR studies of similar triazolopyridazines .
  • Furan vs. thiophene: Furan’s oxygen atom improves hydrogen-bonding with target proteins, increasing potency in kinase inhibition assays .

Q. How to resolve contradictory data in antiproliferative assays (e.g., high in vitro activity but low in vivo efficacy)?

  • Pharmacokinetic profiling: Assess bioavailability using LC-MS/MS to detect poor absorption or rapid clearance .
  • Metabolite identification: Incubate the compound with liver microsomes to identify inactive/degraded products .
  • Formulation optimization: Use liposomal encapsulation or PEGylation to enhance solubility and tumor targeting .

Q. What computational methods are suitable for predicting binding modes to kinase targets?

  • Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets (e.g., hydrogen bonds with hinge-region residues) .
  • MD simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability and identify critical residues for mutagenesis studies .
  • Free-energy calculations: MM-PBSA/GBSA quantifies binding affinity differences between ethoxy and other substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.